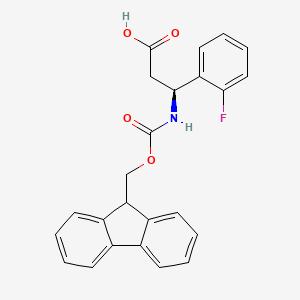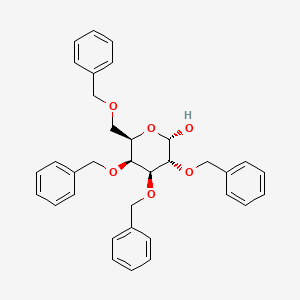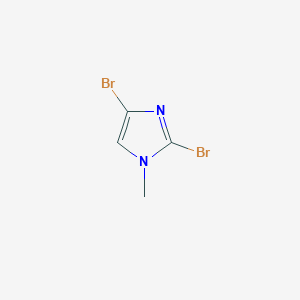
Paratoluènesulfonate de 2-butynyle
Vue d'ensemble
Description
2-Butynyl p-toluenesulfonate, also known as 2-Butynyl 4-methylbenzenesulfonate, is an organic compound with the molecular formula C11H12O3S. It is a derivative of p-toluenesulfonic acid and is characterized by the presence of a butynyl group attached to the sulfonate ester. This compound is commonly used in organic synthesis due to its reactivity and versatility.
Applications De Recherche Scientifique
2-Butynyl p-toluenesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds due to its ability to introduce functional groups.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Acts as a reagent in biochemical assays and studies involving enzyme inhibition.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Butynyl p-toluenesulfonate can be synthesized through the reaction of 2-butyn-1-ol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature and yields the desired ester product after purification .
Industrial Production Methods: On an industrial scale, the synthesis of 2-Butynyl p-toluenesulfonate involves similar reaction conditions but may utilize continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Butynyl p-toluenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common nucleophiles include alkoxides, thiolates, and amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkynes.
Addition Reactions: The triple bond in the butynyl group can participate in addition reactions with electrophiles such as halogens and hydrogen halides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) in solvents like dichloromethane.
Major Products:
Nucleophilic Substitution: Formation of ethers, thioethers, or amines.
Elimination Reactions: Formation of alkynes.
Addition Reactions: Formation of dihalides or haloalkenes.
Mécanisme D'action
The mechanism of action of 2-Butynyl p-toluenesulfonate primarily involves its role as an electrophile in nucleophilic substitution reactions. The sulfonate group serves as a leaving group, allowing nucleophiles to attack the carbon atom bonded to the butynyl group. This results in the formation of new carbon-nucleophile bonds and the release of the sulfonate group .
Comparaison Avec Des Composés Similaires
Propargyl p-toluenesulfonate: Similar structure but with a propargyl group instead of a butynyl group.
Butyl p-toluenesulfonate: Contains a butyl group instead of a butynyl group.
Allyl p-toluenesulfonate: Features an allyl group in place of the butynyl group.
Uniqueness: 2-Butynyl p-toluenesulfonate is unique due to the presence of the butynyl group, which imparts distinct reactivity compared to its analogs. The triple bond in the butynyl group allows for additional reactions such as cycloadditions and metal-catalyzed transformations, making it a valuable compound in synthetic chemistry .
Propriétés
IUPAC Name |
but-2-ynyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-3-4-9-14-15(12,13)11-7-5-10(2)6-8-11/h5-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZKJNHJABSJTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427047 | |
| Record name | But-2-yn-1-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56563-37-2 | |
| Record name | But-2-yn-1-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butynyl p-toluenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















